Cas no 1030937-65-5 (1-(3-Nitro-2-pyridinyl)-4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidine)

1-(3-Nitro-2-pyridinyl)-4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidine 化学的及び物理的性質
名前と識別子
-
- 1-(3-NITRO-2-PYRIDINYL)-4-[5-(2-THIENYL)-1H-PYRAZOL-3-YL]PIPERIDINE
- 1-(3-Nitro-2-pyridinyl)-4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidine
-
- MDL: MFCD05256355
- インチ: 1S/C17H17N5O2S/c23-22(24)15-3-1-7-18-17(15)21-8-5-12(6-9-21)13-11-14(20-19-13)16-4-2-10-25-16/h1-4,7,10-12H,5-6,8-9H2,(H,19,20)
- InChIKey: OIXUTXCOFQIBCV-UHFFFAOYSA-N
- ほほえんだ: C1(N2CCC(C3C=C(C4SC=CC=4)NN=3)CC2)=NC=CC=C1[N+]([O-])=O
計算された属性
- せいみつぶんしりょう: 355.110296g/mol
- どういたいしつりょう: 355.110296g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 468
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 355.4g/mol
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 119Ų
1-(3-Nitro-2-pyridinyl)-4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00907050-1g |
3-Nitro-2-{4-[5-(thiophen-2-yl)-1H-pyrazol-3-yl]piperidin-1-yl}pyridine |
1030937-65-5 | 90% | 1g |
¥4193.0 | 2023-04-06 | |
Key Organics Ltd | 8X-0080-10G |
1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine |
1030937-65-5 | >90% | 10g |
£5775.00 | 2025-02-09 | |
A2B Chem LLC | AI76565-1mg |
3-nitro-2-{4-[5-(thiophen-2-yl)-1H-pyrazol-3-yl]piperidin-1-yl}pyridine |
1030937-65-5 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI76565-10mg |
3-nitro-2-{4-[5-(thiophen-2-yl)-1H-pyrazol-3-yl]piperidin-1-yl}pyridine |
1030937-65-5 | >90% | 10mg |
$240.00 | 2024-04-20 | |
TRC | N162975-50mg |
1-(3-Nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine |
1030937-65-5 | 50mg |
$ 380.00 | 2022-06-03 | ||
Key Organics Ltd | 8X-0080-0.5G |
1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine |
1030937-65-5 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
Key Organics Ltd | 8X-0080-5G |
1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine |
1030937-65-5 | >90% | 5g |
£3080.00 | 2025-02-09 | |
Key Organics Ltd | 8X-0080-10MG |
1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine |
1030937-65-5 | >90% | 10mg |
£48.00 | 2025-02-09 | |
Matrix Scientific | 167203-5g |
1-(3-Nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine |
1030937-65-5 | 5g |
$7343.00 | 2023-09-07 | ||
Matrix Scientific | 167203-1g |
1-(3-Nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine |
1030937-65-5 | 1g |
$1836.00 | 2023-09-07 |
1-(3-Nitro-2-pyridinyl)-4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidine 関連文献
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
1-(3-Nitro-2-pyridinyl)-4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidineに関する追加情報
Introduction to 1-(3-Nitro-2-pyridinyl)-4-(5-(2-thienyl)-1H-pyrazol-3-yl)piperidine (CAS No. 1030937-65-5)
1-(3-Nitro-2-pyridinyl)-4-(5-(2-thienyl)-1H-pyrazol-3-yl)piperidine (CAS No. 1030937-65-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, NPP, is characterized by its unique structural features and potential therapeutic applications. The compound's structure includes a piperidine ring, a pyridine ring with a nitro group, and a thiophene ring linked through a pyrazole moiety, making it a promising candidate for various biological activities.
The synthesis of 1-(3-Nitro-2-pyridinyl)-4-(5-(2-thienyl)-1H-pyrazol-3-yl)piperidine involves multiple steps and requires precise control over reaction conditions to ensure the formation of the desired product. Recent advancements in synthetic methodologies have facilitated the efficient production of this compound, enabling researchers to explore its properties in greater detail. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have proven to be highly effective in constructing the complex molecular framework of NPP.
In terms of biological activity, NPP has shown promising results in various preclinical studies. Research has indicated that this compound exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. The anti-inflammatory effects of NPP are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play crucial roles in the inflammatory response.
Furthermore, NPP has been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. This mechanism of action makes NPP a valuable lead compound for the development of novel anticancer drugs. Additionally, the compound's ability to cross the blood-brain barrier (BBB) has been explored, suggesting its potential use in treating central nervous system (CNS) disorders.
The pharmacokinetic properties of 1-(3-Nitro-2-pyridinyl)-4-(5-(2-thienyl)-1H-pyrazol-3-yl)piperidine have also been studied extensively. Research has shown that NPP exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a drug candidate. The compound's stability under physiological conditions and its metabolism in vivo have been evaluated, providing valuable insights into its potential therapeutic applications.
One of the key challenges in the development of NPP as a therapeutic agent is optimizing its safety profile. Preclinical toxicity studies have indicated that NPP is generally well-tolerated at therapeutic doses, with no significant adverse effects observed. However, further research is needed to fully understand the long-term safety and efficacy of this compound in human subjects.
Recent advancements in computational chemistry have also contributed to our understanding of NPP's molecular interactions and biological activities. Molecular docking studies have provided insights into the binding modes of NPP with various target proteins, such as cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB). These studies have helped identify key structural features that contribute to the compound's biological activity and have guided the design of more potent analogs.
In conclusion, 1-(3-Nitro-2-pyridinyl)-4-(5-(2-thienyl)-1H-pyrazol-3-yl)piperidine (CAS No. 1030937-65-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research efforts aim to optimize its properties and explore its full therapeutic potential across various disease indications.
1030937-65-5 (1-(3-Nitro-2-pyridinyl)-4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidine) 関連製品
- 1806892-07-8(4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine)
- 182192-95-6((2,4-difluorophenyl)(phenyl)methanol)
- 3290-01-5(2,3-Dichlorobenzyl Chloride)
- 1261677-75-1(2-Bromo-3-(difluoromethyl)naphthalene)
- 104807-46-7(Methoctramine)
- 35066-28-5(Methyl 3-acetyl-4-Methylbenzoate)
- 2172022-06-7(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidocyclopentane-1-carboxylic acid)
- 1935253-91-0(Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate)
- 922105-19-9(3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide)
- 1889127-43-8(1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanol)



